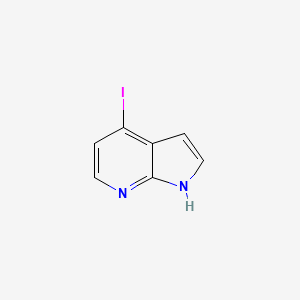

4-Iodo-7-azaindole

Beschreibung

Overview of Research Trajectories Leveraging the 4-Iodo-7-azaindole Scaffold

Research utilizing the this compound scaffold has followed several key trajectories, primarily centered on its application as a versatile building block in the synthesis of complex organic molecules with potential therapeutic applications. A major focus has been the development of novel kinase inhibitors. jst.go.jpmdpi.com The this compound core serves as a key intermediate, allowing for the introduction of various aryl, heteroaryl, and alkyl groups through cross-coupling reactions to explore the structure-activity relationships (SAR) of kinase inhibition. atlanchimpharma.commdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHGYPNRADCIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619271 | |

| Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319474-34-5 | |

| Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 4 Iodo 7 Azaindole

Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position of 7-Azaindole (B17877)

Palladium catalysis is a cornerstone for the functionalization of the 4-iodo-7-azaindole core, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and selectivity. atlanchimpharma.comresearchgate.net The high reactivity of the C-I bond makes this compound an excellent substrate for these transformations compared to its chloro or bromo analogs.

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting an organoboron compound with an organic halide. libretexts.orgnobelprize.org This reaction has been successfully applied to 4-halo-7-azaindoles to introduce a wide range of aryl and heteroaryl substituents at the 4-position. researchgate.net For instance, the coupling of 4-chloro-7-azaindole (B22810) with various aromatic and heteroaromatic boronic acids proceeds under palladium catalysis to yield 4-aryl-7-azaindoles. atlanchimpharma.com The reaction is fundamental in the synthesis of kinase inhibitors and other biologically active molecules. aurigeneservices.commdpi.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactants | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloro-1-tosyl-7-azaindole and Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 4-Phenyl-1-tosyl-7-azaindole | 94% | atlanchimpharma.com |

| 4-Chloro-7-azaindole and various Arylboronic acids | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 110 °C | 4-Aryl-7-azaindoles | Good yields | atlanchimpharma.comresearchgate.net |

| 2-Iodo-4-chloro-1-SEM-7-azaindole and (3-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 °C, 1 h | 4-Chloro-2-(3-methoxyphenyl)-1-SEM-7-azaindole | 93% | ntnu.no |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govmdpi.com This reaction provides a direct route to 4-alkynyl-7-azaindoles. Research has shown that N-acetyl-4-iodo-7-azaindole readily couples with terminal alkynes like 2-methyl-3-butyn-2-ol (B105114) under Sonogashira conditions, affording the corresponding 4-alkynylated product in high yield. atlanchimpharma.com This method is crucial for synthesizing conjugated systems and intermediates for more complex molecules. nih.govmdpi.comunl.pt

Table 2: Example of Sonogashira Coupling Reaction

| Reactants | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Acetyl-4-iodo-7-azaindole and 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Room Temp. | 1-Acetyl-4-((2-hydroxy-2-methylprop-3-yn-1-yl))-7-azaindole | 94% | atlanchimpharma.com |

The Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This reaction has been demonstrated on the this compound scaffold. For example, 1-acetyl-4-iodo-7-azaindole reacts with methyl acrylate (B77674) under palladium acetate (B1210297) catalysis. atlanchimpharma.com Interestingly, the reaction outcome is highly dependent on the base used. With a mild base like triethylamine (B128534), the expected C4-vinylation products are formed. However, using a stronger base system like potassium carbonate/potassium acetate leads exclusively to a Michael adduct, highlighting the delicate electronic nature of the 7-azaindole ring system. atlanchimpharma.com

Table 3: Example of Heck Coupling Reaction

| Reactants | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Acetyl-4-iodo-7-azaindole and Methyl acrylate | Pd(OAc)₂ / PPh₃ | NEt₃ | Acetonitrile | Reflux | Methyl (E)-3-(1-acetyl-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate | 38% | atlanchimpharma.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. libretexts.org This reaction has been extensively developed for the synthesis of 4-amino-7-azaindole derivatives, which are important pharmacophores. beilstein-journals.orgbeilstein-journals.org While many studies use 4-bromo-7-azaindole, the methodology is directly applicable to the more reactive 4-iodo analog. beilstein-journals.orgnih.gov The success of the reaction often requires N-protection of the azaindole nitrogen to prevent side reactions. beilstein-journals.orgbeilstein-journals.org Modern catalyst systems, employing bulky biarylphosphine ligands like Xantphos and RuPhos, allow for the coupling of a wide array of primary and secondary amines under relatively mild conditions. beilstein-journals.orgnih.gov

Table 4: Examples of Buchwald-Hartwig Amination on 4-Halo-7-azaindoles

| Reactants | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Benzyl-4-bromo-7-azaindole and Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 °C | N-(1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | 92% | beilstein-journals.orgbeilstein-journals.org |

| 1-Benzyl-4-bromo-7-azaindole and Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 °C | 1-Benzyl-N-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine | 95% | beilstein-journals.orgbeilstein-journals.org |

| 4-Chloro-7-azaindole and N-methylpiperazine | RuPhos Pd G2 Precatalyst / RuPhos | LiHMDS | THF | Room Temp., 30 min | 1-(7-Azaindol-4-yl)-4-methylpiperazine | 94% | nih.gov |

| 4-Chloro-1-SEM-7-azaindole and N-benzylmethylamine | RuPhos Pd G3 / RuPhos | NaOtBu | Toluene | 100 °C, 2 h | N-Benzyl-N-methyl-1-SEM-1H-pyrrolo[2,3-b]pyridin-4-amine | 95% | ntnu.no |

Palladium-catalyzed C-O bond formation provides a route to 4-aryloxy-7-azaindoles. Similar to C-N coupling, these reactions typically involve the coupling of an N-protected 4-halo-7-azaindole with a phenol. beilstein-journals.orgbeilstein-journals.org A combination of a palladium source like Pd(OAc)₂ with a specialized ligand such as Xantphos has proven crucial for promoting this transformation efficiently. beilstein-journals.orgnih.govscilit.com The reaction conditions are optimized to favor the desired ether formation, expanding the chemical space accessible from the this compound scaffold.

Table 5: Example of C-O Bond Formation on a 4-Halo-7-azaindole

| Reactants | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Benzyl-4-bromo-7-azaindole and Phenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 °C | 1-Benzyl-4-phenoxy-1H-pyrrolo[2,3-b]pyridine | 85% | beilstein-journals.orgbeilstein-journals.org |

Buchwald-Hartwig Amination (C-N Bond Formation)

Other Metal-Mediated Functionalization Reactions

Beyond palladium catalysis, other metal-mediated reactions can be used to functionalize this compound. One significant transformation is the lithium-halogen exchange. This reaction involves treating the iodo-derivative with an organolithium reagent, such as tert-butyllithium, at low temperatures. This process generates a highly reactive 4-lithio-7-azaindole intermediate. This intermediate can then be quenched with various electrophiles. For example, quenching with trimethylstannyl chloride (Me₃SnCl) is used to prepare 4-(trimethylstannyl)-7-azaindole derivatives. atlanchimpharma.com These organostannanes are valuable intermediates for subsequent Stille cross-coupling reactions, further demonstrating the synthetic utility derived from the initial C-I bond. atlanchimpharma.com Copper catalysis, often used as a co-catalyst in Sonogashira reactions, can also mediate other transformations on the azaindole nucleus, such as C-H amination, although direct functionalization of the C4-iodo bond via other copper-mediated reactions is less common. nih.govacademie-sciences.fr

Copper-Catalyzed Transformations

Copper catalysis plays a crucial role in the functionalization of this compound, primarily through cross-coupling reactions. The Sonogashira coupling, which forms carbon-carbon bonds between aryl halides and terminal alkynes, is a prominent example. This reaction is typically co-catalyzed by palladium and copper salts. For instance, the N-protected derivative, 4-iodo-1-acetyl-7-azaindole (B1312628), has been shown to react with 2-methyl-3-butyn-2-ol under Sonogashira conditions to afford the corresponding C-4 alkynylated product in high yield. atlanchimpharma.com The reaction generally employs a palladium catalyst, such as PdCl₂(PPh₃)₂, along with a copper(I) iodide (CuI) co-catalyst and a base like triethylamine (Et₃N) in a suitable solvent. atlanchimpharma.comnih.gov

Ullmann-type coupling reactions, which are classically used to form carbon-nitrogen or carbon-oxygen bonds, are also facilitated by copper catalysts. While classical Ullmann conditions can be harsh, modern protocols often use ligands to facilitate the reaction under milder conditions. union.eduresearchgate.net For example, 7-azaindole and its derivatives can undergo N-arylation with aryl iodides using copper catalysts, and this methodology is extensible to the 4-iodo-substituted core for further elaboration. pnas.org A well-defined copper(II) catalyst based on 7-azaindole-N-oxide has been shown to be effective for various Ullmann-type N-, S-, and O-arylation reactions. researcher.life

A notable application of copper-catalyzed reactions is in the synthesis of the 7-azaindole core itself, which can then be halogenated to produce the 4-iodo derivative. Some synthetic routes involve a Sonogashira reaction followed by a copper-mediated cyclization to form the bicyclic ring system. nih.govrsc.org

Rhodium-Catalyzed Reactivity

Rhodium catalysts are particularly effective in mediating C-H activation and annulation reactions on the 7-azaindole scaffold. lucp.netrsc.org Rhodium(III)-catalyzed oxidative annulation of 7-azaindoles with alkynes proceeds via a double C-H activation mechanism, allowing for the construction of complex fused heterocyclic systems. researchgate.net The presence of a halide, such as the iodo group at C-4, is often compatible with these reaction conditions. researchgate.net

For example, cationic rhodium(I) has been used to catalyze intramolecular [4+2] cycloadditions of diene-tethered alkynyl halides, where the halide moiety remains intact and available for subsequent transformations. researchgate.net This indicates that the C-I bond at the 4-position of the 7-azaindole ring can be selectively retained during certain Rh-catalyzed processes, making it a handle for downstream functionalization. Research has also demonstrated Rh(III)-catalyzed C-H chlorination of 7-azaindoles, and it was noted that 3-iodo-1-phenyl-7-azaindole could be synthesized under specific conditions, highlighting the interplay of different halogenation and C-H activation pathways. researchgate.net The development of rhodium-catalyzed methods provides an atom-economical strategy for accessing complex π-conjugated 7-azaindole derivatives. researchgate.netbohrium.com

Nucleophilic Aromatic Substitution (SNAr) Reactions at the 4-Position

The C-4 position of the 7-azaindole nucleus is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyridine (B92270) nitrogen atom. thieme-connect.de Halogens at this position can serve as effective leaving groups when attacked by nucleophiles. The reactivity of 4-halo-7-azaindoles in SNAr reactions is influenced by the nature of the halogen. While fluorine typically enhances the rate of nucleophilic attack by polarizing the C-F bond, iodine is generally a better leaving group.

Studies on related 4-halo-7-azaindoles provide insight into this reactivity. For example, 4-chloro-7-azaindole undergoes nucleophilic displacement with primary and secondary amines. pitt.edu It has been observed that 4-fluoro-7-azaindoles exhibit greater reactivity towards SNAr reactions compared to 4-chloro-7-azaindole under certain conditions. researchgate.net Given the established leaving group ability trend in SNAr reactions (I > Br > Cl > F), it is expected that this compound would readily participate in such transformations, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) at the C-4 position.

Regioselective Functionalizations of 7-Azaindoles Influenced by 4-Substitution

The substituent at the C-4 position of the 7-azaindole ring can significantly influence the regioselectivity of subsequent functionalization reactions at other positions on the scaffold.

C-3 Chalcogenation (Sulfenylation and Selenylation)

The C-3 position of the 7-azaindole core is electron-rich and susceptible to electrophilic substitution. Recent methodologies have focused on the direct C-3 chalcogenation of the 7-azaindole ring. An efficient, iodine-catalyzed method has been developed for the regioselective C-3 sulfenylation and selenenylation of NH-free 7-azaindoles. acs.orgnih.gov This reaction tolerates a wide range of functional groups on the 7-azaindole scaffold, including halogens at the C-4 position. acs.org

The reaction proceeds by treating the 4-substituted 7-azaindole with a thiol or a diselenide in the presence of a catalytic amount of molecular iodine (I₂). acs.org The presence of 4-chloro and 4-bromo substituents on the 7-azaindole ring is well-tolerated, leading to the desired C-3 sulfenylated and selenylated products in good to excellent yields. acs.org This demonstrates that the 4-iodo substituent can act as a stable directing or influencing group while functionalization occurs at the adjacent C-3 position.

| 4-Substituent | Reagent | Product Type | Yield |

|---|---|---|---|

| 4-Chloro | Various Aryl/Heteroaryl Thiols | C-3 Sulfenylated | 62-95% |

| 4-Bromo | Various Aryl/Heteroaryl Thiols | C-3 Sulfenylated | 75-92% |

| 4-Chloro | Diphenyl Diselenide | C-3 Selenylated | 83% |

| 4-Bromo | Diphenyl Diselenide | C-3 Selenylated | 88% |

Directed Metalation Routes (e.g., peri(C4)-metalation)

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. For 7-azaindoles, functionalization at the C-4 position can be challenging. However, a directed peri-metalation strategy has been developed that allows for the specific deprotonation and subsequent electrophilic quench at the C-4 position. thieme-connect.comthieme-connect.com

This methodology involves the use of a directing metalation group (DMG), such as a diethylcarbamoyl (CONEt₂) or diethylsulfamoyl (SO₂NEt₂), installed at the C-3 position of the 7-azaindole ring. thieme-connect.com In the presence of a strong base like s-butyllithium and TMEDA, the C-3 DMG directs metalation to the adjacent peri C-4 position. Anionic shielding at the C-2 position prevents undesired deprotonation at that site. thieme-connect.comresearchgate.net The resulting C-4 lithiated intermediate can then be trapped with various electrophiles to install a wide range of functional groups at the C-4 position, a transformation that is difficult to achieve by other means. thieme-connect.com

| Electrophile (E) | Reagent | C-4 Substituent | Yield |

|---|---|---|---|

| I₂ | Iodine | -I | 68% |

| Me₃SiCl | Trimethylsilyl chloride | -SiMe₃ | 82% |

| (PhS)₂ | Diphenyl disulfide | -SPh | 81% |

| DMF | N,N-Dimethylformamide | -CHO | 76% |

| B(OiPr)₃ | Triisopropyl borate | -B(OH)₂ | 74% (as pinacol (B44631) ester) |

| C₂Cl₆ | Hexachloroethane | -Cl | 54% |

Computational and Mechanistic Investigations of 4 Iodo 7 Azaindole Systems

Density Functional Theory (DFT) Studies on Reaction Pathways and Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of reaction mechanisms and electronic properties of heterocyclic systems, including 4-iodo-7-azaindole and its derivatives. DFT calculations provide valuable insights into the energetic viability of reaction pathways and help rationalize experimental observations.

For instance, in the context of copper-catalyzed N-arylation of 7-azaindole (B17877), DFT studies have been employed to investigate the mechanism. These calculations revealed that the combination of copper(I) iodide and 4-dimethylaminopyridine (B28879) (DMAP) can form a [CuII(DMAP)2I2] species, which acts as the active catalyst. researchgate.net The DFT method was instrumental in assessing the energetic feasibility of an organometallic pathway for C-N bond formation originating from this copper(II) complex. researchgate.net

Furthermore, DFT has been used to study the electronic spectra of azaindoles. After geometry optimization, the electron spectra of indole (B1671886) and four azaindoles were calculated, and the theoretical values were compared with available experimental data for indole and 7-azaindole. grafiati.com Such studies provide predictions for the electronic behavior of other azaindole isomers, aiding in the interpretation of future experimental spectra. grafiati.com

The electronic and structural properties of azaindoles have been investigated using DFT at the BLYP/6-31G* level. pitt.edu These studies involve the calculation of electrostatic charges and bond distances, providing a detailed picture of the electron distribution within the molecule. pitt.edu Visual representations, such as electron-density surfaces encoded with the electrostatic potential, offer a qualitative understanding of the molecule's reactivity. pitt.edu

Molecular Dynamics and Free Energy Perturbation (FEP) Methods for Binding Affinity Prediction

Molecular dynamics (MD) simulations and Free Energy Perturbation (FEP) methods are computational techniques used to predict the binding affinity of ligands to their target proteins. These methods are particularly valuable in drug discovery for optimizing lead compounds.

MD simulations have been utilized to study the interaction of 7-azaindole derivatives with biological targets. For example, in the development of inhibitors for the SARS-CoV-2 spike-hACE2 protein interaction, MD simulations revealed that a synthesized 7-azaindole derivative, ASM-7, could stably bind to the interface of the S1-RBD and hACE2. nih.gov The simulations showed that the binding of ASM-7 induced conformational changes in both the viral spike protein and the human receptor, leading to a decreased binding affinity between them and thus inhibiting viral entry. nih.gov

FEP is a rigorous computational method used to calculate the relative binding free energy between two ligands. cresset-group.com This technique is well-suited for congeneric series of compounds where the structural changes between ligands are minor. cresset-group.com The general workflow involves ensuring the stability of the system and correctly overlaying the ligands before running the FEP calculations to determine the change in Gibbs free energy (ΔG). cresset-group.com While powerful, FEP methods are computationally intensive and have limitations, such as the requirement for small structural changes between the compared ligands. cresset-group.commdpi.com More recent methods, like the Fragment Molecular Orbital (FMO) method, are being developed to predict binding free energy with greater computational efficiency. mdpi.com

Analysis of Reactivity Descriptors in 4-Iodo-7-azaindoles

Calculated Atomic Charge Distribution

The distribution of atomic charges within a molecule is a key determinant of its reactivity. In the case of 1-arylated 7-azaindoles, the calculated atomic charges have been used to explain their reactivity in deprotometalation-iodolysis reactions. mdpi.com For these reactions, which proceed via deprotonation by a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), the acidity of the C-H bonds is crucial. mdpi.com

Calculations have shown that the hydrogen atomic charges (H charges) correlate well with the observed regioselectivity of deprotonation. mdpi.com For instance, in 1-phenyl-7-azaindole, the calculated H charges and pKa values correctly predict that deprotonation occurs at the C2 position. mdpi.com The nature of the substituent on the 1-aryl group can influence the charge distribution and, consequently, the site of deprotonation. mdpi.com For example, an electron-withdrawing group like trifluoromethyl at the para position of the phenyl ring increases the positive charge on the C2 hydrogen, making it more susceptible to deprotonation. mdpi.com

| Compound | Position | Calculated H charge |

| 1-phenyl-7-azaindole | C2-H | +0.106 |

| 1-phenyl-7-azaindole | C3-H | +0.076 |

| 1-(4-methoxyphenyl)-7-azaindole | C2-H | +0.105 |

| 1-(4-(trifluoromethyl)phenyl)-7-azaindole | C2-H | +0.114 |

| 1-(3,5-dimethylphenyl)-7-azaindole | C2-H | +0.105 |

| Data sourced from Molecules. mdpi.com |

Frontier Molecular Orbital (FMO) Theory (e.g., HOMO coefficients)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. libretexts.org It posits that chemical reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The coefficients of these frontier orbitals at different atomic positions indicate the most likely sites for electrophilic or nucleophilic attack. pitt.edu

In the context of direct iodination of 1-arylated 7-azaindoles, which is an aromatic electrophilic substitution reaction, the HOMO orbital coefficients have been used to explain the observed regioselectivity. mdpi.com According to Fukui's concept, the reaction with an electrophile will preferentially occur at the carbon atom with the largest HOMO coefficient amplitude. researchgate.net For example, calculations for 1-(3,5-dimethylphenyl)-7-azaindole predict that the reaction will occur at the C3 position, which is consistent with experimental results. researchgate.net Similarly, for 1-(2-thienyl)-7-azaindole, the calculations point to the C5' position of the thienyl ring as the most reactive site. researchgate.net

Theoretical calculations for a 7-azaindole monomer at the B3LYP/6-311++G** level of theory show HOMO and LUMO energy levels of -6.2 eV and -1.1 eV, respectively. researchgate.net

pKa Value Calculations and their Impact on Chemical Behavior

The pKa value is a measure of the acidity of a compound and plays a significant role in its chemical behavior, particularly in reactions involving proton transfer. For 7-azaindoles, the pKa values of different C-H bonds can be calculated to predict the regioselectivity of deprotonation reactions. mdpi.com

In the deprotometalation of 1-arylated 7-azaindoles, the C-H bond with the lowest pKa value is the most likely to be deprotonated by a strong base. mdpi.com Calculations for 1-phenyl-7-azaindole show that the C2-H bond is the most acidic, which aligns with the experimental observation that deprotonation and subsequent iodolysis occur at this position. mdpi.com The substituent on the aryl ring can modulate the pKa values of the C-H bonds on the azaindole core. mdpi.com For instance, an electron-withdrawing group tends to lower the pKa of the nearby C-H bonds, making them more acidic. mdpi.com A predicted pKa value for this compound is approximately 13.08. alfa-chemical.comalfa-chemical.com

| Compound | Position | Calculated pKa |

| 1-phenyl-7-azaindole | C2 | 37.3 |

| 1-phenyl-7-azaindole | C3 | 42.1 |

| 1-(4-methoxyphenyl)-7-azaindole | C2 | 37.6 |

| 1-(4-(trifluoromethyl)phenyl)-7-azaindole | C2 | 35.8 |

| 1-(3,5-dimethylphenyl)-7-azaindole | C2 | 37.4 |

| Data sourced from Molecules. mdpi.com |

Applications of 4 Iodo 7 Azaindole As a Chemical Scaffold in Academic Research

4-Iodo-7-azaindole as a Key Intermediate in Medicinal Chemistry Programs

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. chemimpex.comgoogle.com Its unique structure, featuring a pyrrole (B145914) ring fused to a pyridine (B92270) ring with an iodine atom at the 4-position, provides a valuable scaffold for developing novel therapeutic agents. The 7-azaindole (B17877) core is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the purine (B94841) and indole (B1671886) systems, which are prevalent in biologically active compounds. nih.govresearchgate.netpharmablock.com The presence of the iodine atom offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize drug candidates. google.coma2bchem.com

The 7-azaindole framework is particularly prominent in the design of kinase inhibitors. nih.govpharmablock.comresearchgate.netresearchgate.net Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.govresearchgate.net The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring in the 7-azaindole scaffold can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in the design of ATP-competitive inhibitors. researchgate.netresearchgate.net The iodinated precursor allows for the strategic installation of various chemical moieties to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Design and Synthesis of Kinase Inhibitors

The this compound scaffold is a cornerstone in the development of a multitude of kinase inhibitors targeting various members of the kinome. nih.govresearchgate.net Its utility stems from the ability to readily undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce a wide range of aryl, heteroaryl, and other functional groups at the 4-position. nih.govresearchgate.netescholarship.org This synthetic flexibility allows medicinal chemists to systematically modify the inhibitor's structure to achieve desired biological activity and drug-like properties.

A prominent application of this compound is in the synthesis of precursors for Vemurafenib, a potent and selective inhibitor of the BRAFV600E mutant kinase. pharmablock.comnih.gov The BRAFV600E mutation is a key driver in a significant percentage of melanomas and other cancers. nih.gov The synthesis of Vemurafenib precursors often involves a Suzuki-Miyaura coupling reaction between a protected this compound derivative and a suitable boronic acid or ester. nih.gov For instance, coupling of a protected 5-bromo-7-azaindole (B68098) with para-chlorophenylboronic acid is a key step in building the core structure. nih.gov The 7-azaindole moiety serves as an effective hinge-binding motif in these inhibitors. pharmablock.comresearchgate.net

| Precursor Synthesis Step | Reactants | Key Transformation | Reference |

| Core Assembly | 5-bromo-7-azaindole, para-chlorophenylboronic acid | Suzuki-Miyaura coupling | nih.gov |

| Further Functionalization | Protected this compound derivatives | Suzuki-Miyaura coupling | escholarship.org |

Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator implicated in the development of various cancers, including colorectal cancer and acute myeloid leukemia (AML). nih.govresearchgate.netnih.gov The this compound scaffold has been utilized to develop potent and selective CDK8 inhibitors. nih.govnih.gov Researchers have designed and synthesized series of 7-azaindole derivatives, where the 4-iodo- group is replaced with various substituents to optimize inhibitory activity. nih.gov For example, a series of 7-azaindole derivatives were synthesized and screened for their anti-tumor activity, leading to the discovery of a compound with an IC50 of 51.3 nM against CDK8 and significant activity in AML cell lines. nih.govnih.gov These inhibitors often work by interfering with the phosphorylation of downstream targets like STAT5. nih.govoncotarget.com

| Compound Class | Key Structural Feature | Biological Activity | Reference |

| Diarylurea derivatives | 7-azaindole core | CDK8 IC50 = 51.3 nM | nih.gov |

| Substituted tricyclic benzimidazoles | Halogen bonding with hinge region | Inhibition of STAT1 S727 and STAT5 S726 phosphorylation | oncotarget.com |

This compound also serves as a starting point for the synthesis of inhibitors targeting other kinases involved in cell cycle regulation and mitosis, such as CDK9/Cyclin T and Haspin kinase. acs.orgacs.orguni-saarland.de CDK9 is a key regulator of transcription, and its inhibition is a promising strategy for cancer therapy. nih.govmdpi.com Haspin kinase is involved in chromosome alignment during mitosis and is a target for developing anti-cancer agents. uni-saarland.deresearchgate.net Medicinal chemistry efforts have led to the discovery of 7-azaindole derivatives with potent inhibitory activity against these kinases. acs.orgresearchgate.net For instance, optimization of a series of azabenzimidazoles led to the discovery of highly potent and selective azaindole-based CDK9 inhibitors. nih.gov Similarly, 7-azaindole derivatives have been explored as scaffolds for developing Haspin inhibitors. uni-saarland.deresearchgate.net

| Target Kinase | Compound Series | Key Finding | Reference |

| CDK9/Cyclin T | Azaindoles | Discovery of potent and selective inhibitors with short half-lives. | nih.gov |

| Haspin | 7-azaindole-coumaranone hybrids | Identification of a potent Haspin inhibitor with an IC50 of 0.15 μM. | researchgate.net |

| CDK9 and others | Meriolins (hybrid molecules) | Potent inhibition of CDKs, including CDK9. | acs.org |

Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many human cancers, making them attractive targets for cancer therapy. nih.govresearchgate.netnih.gov The this compound scaffold has been employed in the synthesis of Aurora kinase inhibitors. nih.govgoogle.comresearchgate.net The synthetic strategy often involves a Suzuki cross-coupling reaction of a protected this compound with a suitable boronic acid or ester to introduce substituents that enhance potency and selectivity. nih.govnih.gov For example, a pyrazole (B372694) scaffold was introduced at the C-4 position of a 7-azaindole fragment, leading to a selective Aurora B/C inhibitor. nih.govresearchgate.net

| Inhibitor Scaffold | Synthetic Strategy | Target Selectivity | Reference |

| 7-Azaindole | Suzuki cross-coupling | Aurora-A and Aurora-B | nih.gov |

| Pyrazole-substituted 7-azaindole | Suzuki cross-coupling | Selective for Aurora B/C | nih.govresearchgate.net |

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in several pathological conditions, including Down syndrome and certain cancers. researchgate.netrsc.orgnih.govosti.gov The this compound framework has been instrumental in the development of potent DYRK1A inhibitors. researchgate.netnih.gov A series of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines, known as DANDYs, were developed from a 7-azaindole scaffold and exhibited strong DYRK1A kinase inhibition. researchgate.net The synthesis of these compounds often starts from a halogenated 7-azaindole, such as a bromo- or iodo-derivative, which allows for the introduction of aryl groups through sequential palladium-catalyzed cross-coupling reactions. researchgate.net

| Inhibitor Series | Starting Material | Key Synthetic Step | Biological Activity |

| DANDYs (diaryl-azaindoles) | 5-bromo-7-azaindole | Palladium-catalyzed cross-coupling | Potent DYRK1A inhibition (IC50 = 3 nM for the most potent analog) |

| Harmine-based inhibitors | 7-azaindole derivatives | Molecular simplification of harmine | Selective human β-cell regenerative DYRK1A inhibition |

Aurora Kinase Inhibitors

Rational Drug Design for Anticancer Agents

Role of this compound in Modulating Physicochemical and Biological Properties of Derivatives

The introduction of a this compound core into a molecule is a strategic decision aimed at tuning its properties for better therapeutic performance.

A significant advantage of the azaindole scaffold over the traditional indole ring is the potential for improved physicochemical properties. nih.govresearchgate.netmdpi.com The additional nitrogen atom can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility and better metabolic stability. pharmablock.comresearchgate.net For example, a systematic study comparing an indole-based HIV-1 inhibitor with its four corresponding azaindole isomers revealed that all four azaindoles, including the 4-azaindole (B1209526) and 7-azaindole versions, displayed markedly improved solubility (>25-fold) and metabolic half-life. pharmablock.com

Table 3: Physicochemical and Biological Properties of an Indole vs. Azaindole Analogs (Note: This table illustrates the general improvement in properties when moving from an indole to an azaindole core.)

| Compound | Core Structure | Antiviral EC50 (µM) | HLM Half-life (min) | Aqueous Solubility (µg/mL) |

|---|---|---|---|---|

| 11 | Indole | 4.85 | 16.9 | 16 |

| 12 | 4-Azaindole | 1.56 | > 100 | 932 |

| 15 | 7-Azaindole | 1.65 | 49.5 | 936 |

Data adapted from a study on HIV-1 attachment inhibitors, where HLM is human liver microsomes. pharmablock.com

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, and the this compound scaffold is an excellent tool for such investigations. The iodine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, allowing chemists to systematically introduce a variety of substituents at the 4-position and evaluate their effect on biological activity. atlanchimpharma.com

SAR studies on 7-azaindole-based anticancer agents have revealed that substitutions at the C3, C5, and C6 positions are often critical for potency. acs.orgijper.org For example, in a series of PARP inhibitors, electron-withdrawing groups like chloro and bromo on an attached phenyl ring enhanced anticancer activity. ijper.org In a different study on HIV-1 integrase inhibitors, the addition of an aryl group at the C6 position of a 3-aryl-7-azaindole significantly increased inhibitory activity. acs.org

These findings underscore the importance of positional substitution. While much of the existing literature focuses on other positions, the 4-iodo group provides a clear vector for exploring a previously under-represented chemical space. By using this compound, researchers can build libraries of C4-substituted compounds to probe how modifications at this specific site affect target binding, selectivity, and pharmacological profiles. The predictable reactivity of the C-I bond allows for a rational and efficient exploration of the SAR around the 7-azaindole core. atlanchimpharma.com

Impact on Solubility and Metabolic Stability

Applications in Materials Science and Coordination Chemistry

Beyond its role in drug discovery, the 7-azaindole scaffold has found applications in materials science and coordination chemistry. nih.govchemicalbook.com The pyridine nitrogen atom of the azaindole ring makes it an effective ligand for coordinating with metal centers, forming complexes with interesting catalytic or photophysical properties. nih.gov

Halogenated 7-azaindoles are particularly useful in this context. For instance, gold(I) complexes with ligands such as 3-iodo-7-azaindole and 5-bromo-7-azaindole have been synthesized and structurally characterized. preprints.orgacs.org These studies provide fundamental insights into how the electronic properties of the halogenated ligand influence the structure and stability of the resulting metal complex.

In materials science, 7-azaindole derivatives are used as building blocks for organic semiconductors and other functional materials. chemicalbook.com The ability to create extended π-conjugated systems via cross-coupling reactions is essential for developing materials with desired electronic and optical properties. The this compound intermediate is ideally suited for this purpose, enabling the synthesis of complex, polycyclic aromatic structures for applications in organic electronics. chemicalbook.com

Synthesis of Metal Complexes (e.g., Platinum(II) Iodido Complexes) with Biological Activity

The 7-azaindole nucleus is an effective ligand for creating metal-based therapeutic agents. The introduction of a halogen at the 4-position, as in this compound, can modulate the electronic properties and biological activity of the resulting metal complexes.

Research into platinum(II) diiodido complexes containing various 7-azaindole derivatives has demonstrated their potential as potent anticancer agents. plos.orgnih.gov A series of platinum(II) complexes with the general formula cis-[PtI₂(naza)₂], where 'naza' is a 7-azaindole derivative, have been synthesized and characterized. plos.orgnih.gov While studies have specifically detailed complexes with 4-chloro- and 4-bromo-7-azaindole, the findings provide a strong model for the behavior of complexes derived from this compound. plos.orgnih.gov

These platinum(II) iodido complexes exhibit significant in vitro cytotoxicity against a range of human cancer cell lines, with IC₅₀ values in the low micromolar range. plos.orgnih.gov Notably, they have shown high efficacy against cisplatin-resistant ovarian cancer cell lines (A2780R), suggesting they may operate through a different mechanism of action than the widely used drug cisplatin. plos.orgnih.govnih.gov Unlike cisplatin, some of these complexes induce a p53-independent cell-death pathway, activating caspase-3 and leading to cell death primarily through necrosis. plos.orgnih.gov

The synthesis of these complexes typically involves the reaction of K₂[PtCl₄] with the respective 7-azaindole derivative to form an intermediate, which is then treated with a source of the desired anion, such as in the formation of oxalato or dicarboxylato complexes. nih.govplos.org The general reactivity of halo-7-azaindoles in these syntheses underscores the utility of this compound as a precursor for such bioactive platinum compounds. mdpi.comresearchgate.netresearchgate.net

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected cis-[PtI₂(naza)₂] Complexes in Human Cancer Cell Lines

| Complex (naza ligand) | A2780 (Ovarian) | A2780R (Ovarian, Cisplatin-Resistant) | HOS (Osteosarcoma) | MCF7 (Breast) |

|---|---|---|---|---|

| cis-[PtI₂(3-Iodo-7-azaindole)₂] | 1.0 | 1.0 | 1.1 | 1.6 |

| cis-[PtI₂(4-Chloro-7-azaindole)₂] | 2.1 | 2.5 | 1.3 | 2.5 |

| cis-[PtI₂(4-Bromo-7-azaindole)₂] | 1.4 | 1.9 | 0.8 | 1.8 |

| Cisplatin (Reference) | 1.1 | 11.8 | 1.2 | 3.8 |

Data sourced from related studies on 7-azaindole complexes. plos.orgnih.gov

Incorporation into Organic Materials for Advanced Properties (e.g., Luminescence)

The 7-azaindole scaffold is a fundamental building block for organic materials with interesting photophysical properties, including luminescence. nih.gov These materials are being explored for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. researchgate.net The 7-azaindole moiety itself can act as a blue emitter, and its derivatives are known to form stable, highly luminescent compounds. nih.govresearchgate.net

This compound is a particularly useful intermediate in the synthesis of these advanced materials. atlanchimpharma.com The carbon-iodine bond is relatively reactive and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. atlanchimpharma.com These reactions allow for the straightforward attachment of various functional groups (e.g., alkynes, aryl groups) to the 4-position of the 7-azaindole core. This functionalization is crucial for extending the π-conjugated system of the molecule, a key strategy for tuning its electronic and luminescent properties. cdnsciencepub.com

For instance, the Sonogashira coupling of a halo-azaindole with a terminal alkyne can be used to construct larger, rigid molecules that often exhibit enhanced solid-state emission. cdnsciencepub.comorganic-chemistry.org Similarly, Suzuki coupling with boronic acids allows for the creation of biaryl structures, which are common motifs in blue-emissive materials. nih.govcdnsciencepub.com Research has demonstrated the synthesis of various luminescent starburst molecules and fluorene (B118485) derivatives using the 7-azaindole framework, highlighting the synthetic versatility that precursors like this compound offer. nih.govcdnsciencepub.com

Table 2: Examples of Luminescent Materials Derived from the 7-Azaindole Scaffold

| Compound Class | Core Structure | Key Synthetic Reaction | Observed Property |

|---|---|---|---|

| Starburst Molecules | 1,3,5-Tri(N-7-azaindolyl)benzene | Ullmann Condensation | Blue Luminescence researchgate.net |

| Biphenyl Derivatives | 4,4'-Di(N-7-azaindolyl)biphenyl | Ullmann Condensation | Blue Emitter / Hole Transport researchgate.net |

| Fluorene Derivatives | N-Methyl-7-azaindole-appended (Phenylethynyl)-fluorene | Suzuki Coupling | Blue Emissive Materials nih.gov |

| Organoboron Compounds | B(mesityl)₂(7-azaindol-1-yl) | - | Electroluminescent Material researchgate.net |

Table illustrates the types of advanced materials that can be synthesized from 7-azaindole scaffolds. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Iodo 7 Azaindole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 4-iodo-7-azaindole. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's connectivity.

For the parent compound, 4-iodo-1H-pyrrolo[2,3-b]pyridine, the ¹H NMR spectrum, recorded in DMSO-d₆, offers a clear fingerprint of its structure. chemicalbook.com The proton on the pyrrolic nitrogen (N1-H) typically appears as a broad singlet at a significantly downfield chemical shift, around δ 12.01 ppm, due to its acidic nature and involvement in hydrogen bonding. chemicalbook.com

The protons on the bicyclic ring system exhibit characteristic chemical shifts and coupling patterns. The H5 and H6 protons on the pyridine (B92270) ring, being adjacent, form a doublet of doublets system. Specifically, the H6 proton appears as a doublet at δ 7.89 ppm with a coupling constant (J) of 5.0 Hz, arising from its coupling to H5. chemicalbook.com The corresponding H5 proton is observed as a doublet at δ 7.51 ppm, also with a J value of 5.0 Hz. chemicalbook.com

The protons of the pyrrole (B145914) ring, H2 and H3, also show distinct signals. The H2 proton resonates as a triplet at δ 7.59 ppm (J = 3.1 Hz), while the H3 proton is found further upfield as a doublet at δ 6.27 ppm (J = 3.4 Hz). chemicalbook.com The substitution of iodine at the C4 position significantly influences the electronic distribution and, consequently, the chemical shifts of the neighboring protons, particularly H3 and H5, when compared to the unsubstituted 7-azaindole (B17877). acs.org

The structural assignments are further corroborated by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which confirms the coupling relationships between adjacent protons (e.g., H5-H6), and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), which correlate protons to their directly attached carbons and to carbons over two or three bonds, respectively. researchgate.net This comprehensive NMR analysis is crucial for verifying the regiochemistry of substitution in derivatives of this compound. vulcanchem.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| N1-H | 12.01 | s (broad) | - | chemicalbook.com |

| H6 | 7.89 | d | 5.0 | chemicalbook.com |

| H2 | 7.59 | t | 3.1 | chemicalbook.com |

| H5 | 7.51 | d | 5.0 | chemicalbook.com |

| H3 | 6.27 | d | 3.4 | chemicalbook.com |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

While a single-crystal X-ray structure for this compound itself is not publicly available, extensive crystallographic studies on closely related 7-azaindole derivatives provide a precise model for its expected solid-state architecture. iucr.org Data from isomers like 3-iodo-7-azaindole and 5-bromo-7-azaindole (B68098), as well as their metal complexes, consistently reveal key structural features that are characteristic of the 7-azaindole scaffold. nih.govsemanticscholar.org

The 7-azaindole core is fundamentally planar, with the fused pyrrole and pyridine rings showing minimal deviation from planarity. nih.gov In the crystal lattice, 7-azaindole derivatives typically form centrosymmetric dimers. nih.govsemanticscholar.org This supramolecular assembly is driven by a pair of strong, complementary N-H···N hydrogen bonds, where the pyrrole N1-H group of one molecule acts as a hydrogen bond donor to the pyridine N7 atom of a second, symmetry-related molecule. The N···N distance in these hydrogen-bonded dimers is a key parameter for assessing the strength of the interaction.

Analysis of related structures provides insight into typical bond lengths and angles. For instance, in a platinum complex of 4-chloro-2-methyl-7-azaindole, the Pt-N7 bond length is reported between 2.044(4) and 2.055(4) Å. aurigeneservices.com In 5-bromo-7-azaindole, the N1-H···N7 hydrogen bond in the dimer has a D···A distance of 2.960(5) Å. nih.gov These values serve as reliable estimates for the corresponding parameters in this compound.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 5-Bromo-7-azaindole | N1···N7 Distance (H-bond) | 2.960 (5) Å | nih.gov |

| 5-Bromo-7-azaindole | Ring System Dihedral Angle | 2.09 (14)° | nih.gov |

| cis-[PtI₂(2Me-4Cl-7-azaindole)₂] | Pt-N7 Bond Length | 2.044 (4) Å / 2.055 (4) Å | aurigeneservices.com |

| cis-[PtI₂(2Me-4Cl-7-azaindole)₂] | I-Pt-I Angle | 92.237 (13)° | aurigeneservices.com |

Vibrational Spectroscopy (e.g., Infrared, Raman) for Molecular Fingerprinting and Bonding Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound and its derivatives. It provides valuable insights into the compound's functional groups and the nature of its chemical bonds. mdpi.com

The vibrational spectrum of a 7-azaindole derivative can be divided into several key regions. The high-frequency region (above 3000 cm⁻¹) is characterized by N-H and C-H stretching vibrations. The N-H stretching vibration (νN-H) of the pyrrole ring is particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, where dimers are formed, this band becomes very broad and shifts to lower wavenumbers (typically centered around 3100 cm⁻¹), often with a complex fine structure due to Fermi resonance. semanticscholar.orgpreprints.org The aromatic C-H stretching vibrations of the ring system typically appear as a series of sharp bands between 3150 and 3030 cm⁻¹.

The region from 1700 to 1400 cm⁻¹ is dominated by the stretching vibrations of the C=C and C=N bonds within the aromatic rings (νC=C/νC=N). These bands are often strong in both IR and Raman spectra and are characteristic of the bicyclic core. For example, in gold(I) complexes of 7-azaindoles, strong peaks are observed around 1590-1540 cm⁻¹ and 1470-1450 cm⁻¹.

In-plane and out-of-plane bending vibrations of C-H and N-H bonds occur at lower frequencies. A particularly important vibration for this specific compound is the C-I stretch (νC-I). Due to the high mass of the iodine atom, this vibration is expected at a low frequency, with DFT calculations on a related derivative predicting it to be around 500 cm⁻¹. iucr.org This makes it a useful diagnostic peak, distinguishing it from chloro- and bromo-analogs which exhibit their C-X stretches at higher wavenumbers. A comprehensive analysis, often supported by Density Functional Theory (DFT) calculations, allows for the detailed assignment of each observed band to a specific molecular motion, confirming the molecular identity and providing insight into intermolecular interactions. semanticscholar.orgpreprints.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| ν(N-H) stretch (H-bonded) | ~3100 (broad) | Stretching of the pyrrole N-H bond involved in dimerization | preprints.org |

| ν(C-H) aromatic stretch | 3150 - 3030 | Stretching of C-H bonds on the aromatic rings | |

| ν(C=C) / ν(C=N) ring stretch | 1600 - 1450 | In-plane stretching of the bicyclic aromatic system | |

| ν(C-I) stretch | ~500 | Stretching of the Carbon-Iodine bond (predicted) | iucr.org |

Q & A

Q. What are the established synthetic routes for 4-Iodo-7-azaindole, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves direct iodination of 7-azaindole using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. For example, iodination at the 4-position can be achieved via electrophilic substitution in a polar aprotic solvent (e.g., DMF) at 0–25°C. Purification is critical: column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures yields >95% purity. Characterization should include H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structure and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Multimodal validation is essential. H NMR should show the absence of protons at the 4-position, while C NMR confirms the iodinated carbon’s chemical shift (~90–100 ppm). High-resolution mass spectrometry (HRMS) must match the exact mass (e.g., [M+H] = 259.9624). X-ray crystallography is ideal for unambiguous structural confirmation, as demonstrated in related 7-azaindole complexes . Purity can be further verified via HPLC with UV detection at 254 nm .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer : The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures for drug discovery. For example, platinum(II) complexes of 7-azaindole derivatives exhibit antiproliferative activity, suggesting potential in anticancer research. Researchers should design experiments to evaluate cytotoxicity (e.g., MTT assays) and compare IC values against control compounds .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use a factorial design to optimize reaction parameters:

- Variables : Catalyst (Pd(PPh) vs. PdCl), base (KCO vs. CsCO), solvent (toluene vs. DMF), and temperature (80–120°C).

- Analysis : Monitor reaction progress via TLC and quantify yields using internal standards (e.g., anthracene). Kinetic studies (e.g., variable-temperature NMR) can elucidate activation barriers. Ensure reproducibility by trialling conditions across ≥3 independent replicates .

Q. How should contradictions in spectroscopic or crystallographic data be resolved?

- Methodological Answer : Contradictions often arise from sample impurities or instrumental artifacts. For example, if H NMR shows unexpected peaks, repeat purification and compare with literature data . For conflicting X-ray results, validate using the Cambridge Structural Database (CSD) to check bond lengths/angles against similar compounds. Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic structures and compare with experimental data .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- Methodological Answer : Use DFT to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, the Colle-Salvetti correlation-energy functional (adapted into density-functional formulas) can predict electron density and kinetic-energy distributions . Compare computed IR/Raman spectra with experimental data to validate models. Software like Gaussian or ORCA with basis sets (e.g., def2-TZVP for iodine) is recommended .

Data Presentation and Reproducibility

Q. How should researchers present complex data (e.g., kinetic studies) while maintaining clarity?

- Methodological Answer : Follow the "Results-Discussion" separation principle:

- Results : Use tables for kinetic constants (e.g., ) and figures for trends (e.g., Arrhenius plots). Include error bars from triplicate measurements.

- Discussion : Relate data to mechanistic hypotheses (e.g., associative vs. dissociative pathways). Reference analogous systems from primary literature .

Q. What strategies ensure reproducibility in synthetic and biological assays?

- Methodological Answer :

- Synthesis : Document exact stoichiometry, solvent batches, and purification gradients. Share raw NMR/MS files as supplementary data .

- Biological Assays : Use standardized cell lines (e.g., HEK293 or HeLa) and report passage numbers. Include positive (e.g., cisplatin) and negative controls. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Handling Ambiguities and Ethical Practices

Q. How to address unexpected byproducts or low yields in iodination reactions?

- Methodological Answer : Perform mechanistic troubleshooting:

- Byproducts : Identify via LC-MS and isolate using preparative HPLC. Propose formation pathways (e.g., diiodination or ring-opening).

- Low Yields : Screen additives (e.g., silver salts to scavenge iodide) or switch to microwave-assisted synthesis for faster kinetics .

What frameworks guide ethical and rigorous research question formulation?

- Methodological Answer :

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example, a FINER-compliant question: “Does this compound enhance the cytotoxicity of platinum(II) complexes in cisplatin-resistant cell lines?” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.